

Physicochemical Profile & Technical Utility of L-Methioninamide

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Compound of Interest

Compound Name: *H-Met-NH₂*

CAS No.: 4510-08-1

Cat. No.: B1360316

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Content Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Process Chemists, and Structural Biologists

Executive Summary

L-Methioninamide (H-Met-NH₂) is the primary amide derivative of the essential amino acid L-methionine.[1] Unlike its zwitterionic parent, L-methioninamide exists as a cationic species at physiological pH, fundamentally altering its solubility, membrane permeability, and reactivity. It serves as a critical intermediate in enzymatic peptide synthesis (kinetically controlled), a structural probe in methionyl-tRNA synthetase inhibition, and a ligand in bioinorganic coordination chemistry.

This guide details the physicochemical constants, solution thermodynamics, and synthetic protocols required for the rigorous application of L-Methioninamide in drug development and biochemical research.

Molecular Architecture & Fundamental Constants

L-Methioninamide is most commonly handled as its hydrochloride salt (L-Methioninamide HCl) to ensure stability against spontaneous hydrolysis and oxidation. The molecule features a thioether side chain, a chiral

-carbon, and a C-terminal primary amide.

Table 1: Physicochemical Specifications (L-Methioninamide HCl)

| Property | Value / Description | Note |
|-------------------|---|---------------------------------|
| IUPAC Name | (2S)-2-amino-4-(methylsulfanyl)butanamide hydrochloride | |
| CAS Number | 16120-92-6 | Free base: 6208-05-5 |
| Molecular Formula | | |
| Molecular Weight | 184.69 g/mol | Free base: 148.23 g/mol |
| Melting Point | 218.0 – 222.0 °C | Distinct from L-Met (284°C dec) |
| Appearance | White to light yellow crystalline powder | Hygroscopic |
| Optical Rotation | to | in |
| Solubility | High in , MeOH; Low in | Ionic character dominates |

Expert Insight: The substitution of the carboxyl group (

) with an amide (

) removes the molecule's ability to form a zwitterion. Consequently, the

-ammonium group is the sole ionizable center in the pH 1–10 range, making the salt form (HCl) crucial for maintaining solid-state integrity.

Solution Thermodynamics & Stability

2.1 Acid-Base Dissociation (pKa Shift)

In free L-methionine, the

-ammonium pKa is approximately 9.2. In L-Methioninamide, the electron-withdrawing nature of the amide carbonyl group (via induction) reduces the electron density on the adjacent nitrogen.

- Estimated pKa (

-

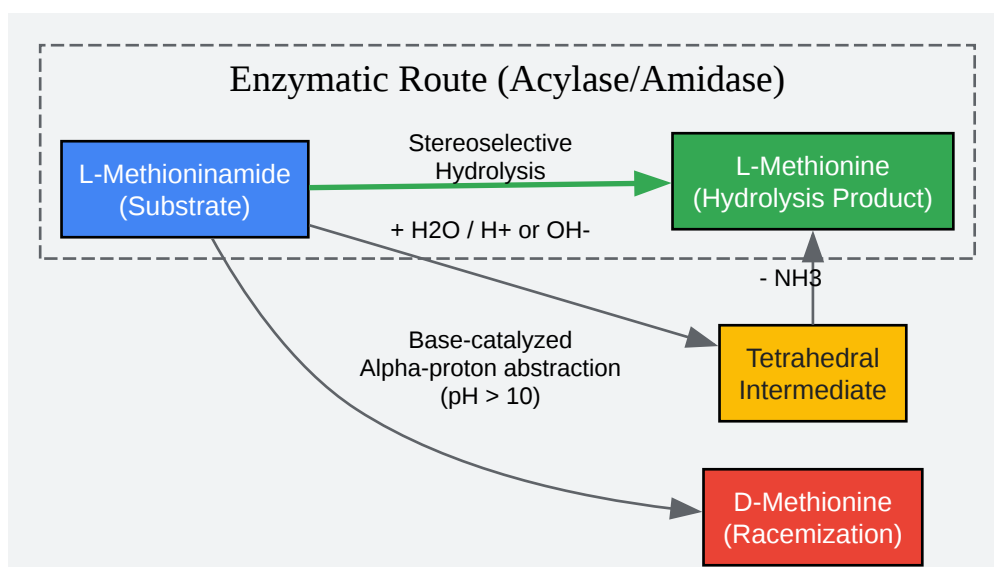
): 7.6 – 8.0

- Implication: At physiological pH (7.4), a significant fraction of L-Methioninamide exists as the free base compared to L-Methionine. This lowers the energy barrier for nucleophilic attack in peptide coupling reactions but also increases susceptibility to oxidative degradation.

2.2 Hydrolysis Kinetics

The amide bond is thermodynamically stable but kinetically labile in the presence of strong acids, bases, or specific hydrolases.

Diagram 1: Hydrolysis Pathways The following diagram illustrates the competing pathways for L-Methioninamide degradation and conversion.



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Caption: Chemical and enzymatic hydrolysis pathways. Note the risk of racemization under strongly basic conditions.

Synthetic Utility: Kinetically Controlled Ligation

One of the primary applications of L-Methioninamide is as a nucleophile in Kinetically Controlled Peptide Synthesis (KCPS). Unlike thermodynamic synthesis (which requires precipitation to drive equilibrium), KCPS relies on an enzyme (e.g., Papain, Trypsin) to transfer an acyl group to the amine of L-Methioninamide faster than it hydrolyzes the acyl-enzyme intermediate.

Mechanism of Action^{[2][3][4]}

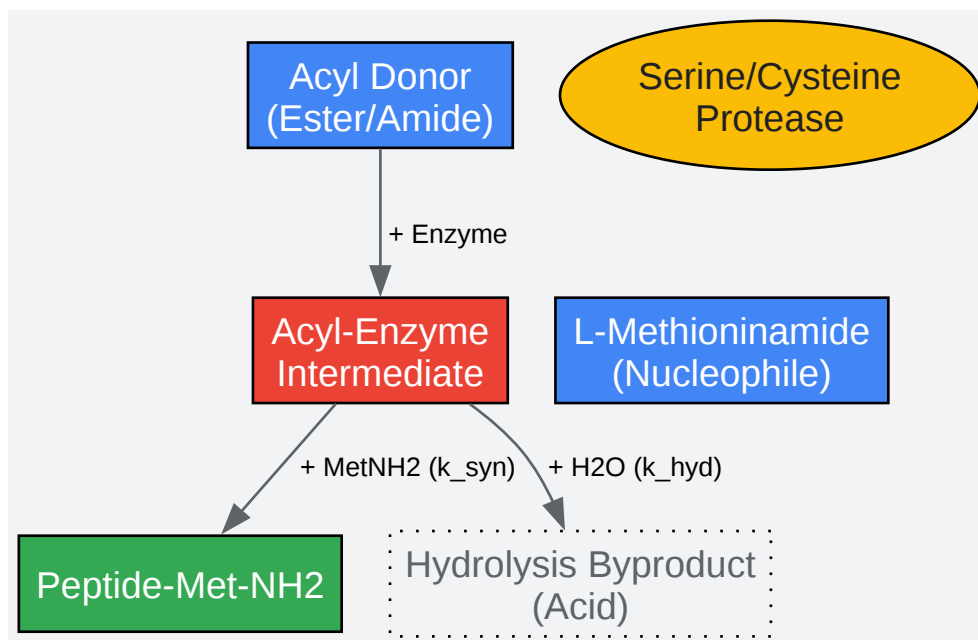
- **Acyl-Enzyme Formation:** The protease reacts with an activated ester substrate.
- **Nucleophilic Attack:** The unprotonated amine of L-Methioninamide attacks the acyl-enzyme complex.
- **Product Release:** The peptide bond is formed, releasing the elongated peptide.

Critical Parameter: The ratio of synthesis (

) to hydrolysis (

) depends heavily on the pKa of the nucleophile. L-Methioninamide's lower pKa (approx 7.8) compared to L-Methionine makes it a superior nucleophile at pH 8.0–9.0.

Diagram 2: Enzymatic Peptide Synthesis Workflow



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Caption: Kinetically controlled synthesis. Success depends on $k_{syn} [MetNH_2] \gg k_{hyd} [H_2O]$.

Analytical Characterization Protocols

To ensure data integrity in experimental workflows, the following self-validating protocols are recommended.

Protocol A: Reverse-Phase HPLC Analysis

Purpose: Purity assessment and monitoring of hydrolysis.

- Column: C18 (ODS),
mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent is essential to retain the cationic amine).
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 0% B for 2 min, linear ramp to 30% B over 15 min.

- Detection: UV at 210 nm (Amide bond) and 254 nm.
- Retention Logic: L-Methioninamide will elute before L-Methionine due to the ion-pairing effect on the free acid of methionine, or after depending on the specific pH and column chemistry. Validation Step: Inject a standard mix of L-Met and L-Met-NH₂ to confirm resolution.

Protocol B: Potentiometric Titration (pKa Determination)

Purpose: Determining the precise ionization state for buffer optimization.

- Preparation: Dissolve 0.1 mmol L-Methioninamide HCl in 10 mL degassed water containing 0.1 M KCl (to maintain ionic strength).
- Titrant: 0.1 M NaOH (standardized).
- Procedure: Titrate under atmosphere at 25°C.
- Analysis: Plot pH vs. Volume NaOH. The half-equivalence point represents the pKa of the -ammonium group.
- Self-Validation: The curve should show a single inflection point around pH 7.8. A second inflection indicates hydrolysis or contamination.

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